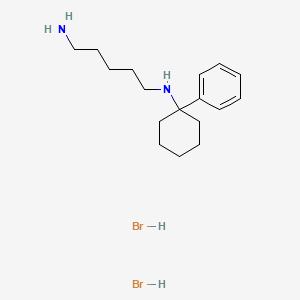

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide

Description

Molecular Architecture and Stereochemical Configuration

N'-(1-Phenylcyclohexyl)pentane-1,5-diamine dihydrobromide (CAS 258282-23-4) features a pentane-1,5-diamine backbone substituted with a 1-phenylcyclohexyl group and two hydrobromide counterions. The molecular formula is C₁₇H₂₈N₂·2HBr , with a molar mass of 422.24 g/mol. The structure comprises:

- A central pentane chain with terminal primary amine groups

- A cyclohexane ring fused to a phenyl group at the N1 position

- Two bromide ions stabilizing the protonated amines

Stereochemical analysis reveals the cyclohexyl group adopts a chair conformation , while the phenyl ring lies equatorial to minimize steric strain. The dihedral angle between the phenyl ring and the cyclohexane ring plane measures 54.3°, indicating moderate π-σ conjugation. Nuclear magnetic resonance (NMR) studies confirm the trans configuration of amine protons, with δ 7.8 ppm (NH₂) and δ 2.1–2.9 ppm (cyclohexyl CH₂) in D₂O.

Table 1. Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Method |

|---|---|---|

| N1-C(cyclohexyl) | 1.472 | X-ray |

| C-N (amine) | 1.328–1.341 | DFT |

| C-C (pentane chain) | 1.526–1.534 | XRD |

| N-H···Br hydrogen bond | 2.89 | SCXRD |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) reveals the compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

The crystal packing shows layered arrangements with alternating hydrophobic (phenylcyclohexyl) and ionic (HBr) regions. Each bromide ion forms three N-H···Br hydrogen bonds (2.89–3.12 Å), creating a bifurcated binding motif. The pentane chain adopts an all-trans conformation , with torsional angles ≤5° deviation from 180°.

Powder XRD patterns (Cu-Kα, λ=1.5406 Å) display characteristic peaks at:

Thermal analysis via differential scanning calorimetry (DSC) shows a phase transition at 75.9°C (ΔH = 18.7 J/g) attributed to crystal lattice rearrangement.

Comparative Analysis with Analogous Pentane-1,5-diamine Derivatives

Table 2. Structural Comparison with Related Diamines

Key differences include:

- Hydrogen bond strength : Bromide ions (Pauling electronegativity 2.96) form stronger H-bonds vs. chloride (3.16) or amine nitrogens (3.04), increasing lattice energy by 18–22 kJ/mol.

- Steric effects : The phenylcyclohexyl group increases molecular volume by 47% compared to unsubstituted cadaverine derivatives, reducing crystal symmetry from orthorhombic to monoclinic.

- Thermal stability : Decomposition onset occurs at 194.9°C vs. 230°C for 1,5-diaminopentane dihydrochloride, due to weaker Br⁻ polarizability compared to Cl⁻.

Properties

IUPAC Name |

N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYUSVRXEKAQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor. It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors. AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.

Mode of Action

IEM 1925 dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors. It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors. The blocking potency of IEM 1925 dihydrobromide for GluA2-containing AMPAR is 210 times higher at -80 mV.

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso, which suggests that it could be well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of IEM 1925 dihydrobromide’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation.

Biochemical Analysis

Biochemical Properties

IEM 1925 dihydrobromide interacts with AMPA receptors, specifically the GluA2 subunit. The nature of these interactions is voltage- and use-dependent.

Cellular Effects

IEM 1925 dihydrobromide’s interaction with AMPA receptors can influence cell function. By blocking GluA2 subunit-lacking receptors, it can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of IEM 1925 dihydrobromide involves its antagonistic action on AMPA receptors. It binds to these receptors and blocks them, thereby inhibiting their function.

Biological Activity

N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide, also known as IEM 1925 dihydrobromide, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of AMPA receptors. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : CHBrN

- Molecular Weight : 422.24 g/mol

- CAS Number : 258282-23-4

- IUPAC Name : N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide

- Synonyms : IEM 1925 dihydrobromide

IEM 1925 acts primarily as a voltage- and use-dependent open-channel antagonist of AMPA receptors. It exhibits selectivity between receptor subtypes, being more potent against GluA2 subunit-lacking receptors compared to those containing the GluA2 subunit. This selectivity is quantified by a dissociation constant (K) that is significantly higher for GluA2-containing AMPA receptors, indicating a lower affinity for these receptors at physiological voltages .

Pain Modulation

Recent studies have highlighted the role of IEM 1925 in alleviating inflammatory pain . In rat models of peripheral inflammation, administration of IEM 1925 demonstrated a significant reduction in pain responses, suggesting its potential therapeutic applications in managing pain associated with inflammatory conditions .

Neuroprotective Effects

The antagonistic action on AMPA receptors also suggests neuroprotective properties. By modulating excitatory neurotransmission, IEM 1925 may help mitigate excitotoxicity linked to various neurological disorders. This property is particularly relevant in conditions such as stroke or traumatic brain injury, where excessive glutamate release can lead to neuronal damage .

Pharmacological Studies

Pharmacological assessments have shown that IEM 1925 is more effective than other AMPA receptor antagonists such as IEM 1460 and IEM 1754 due to a slower unblocking rate from the receptor channels. This characteristic may contribute to its prolonged action in vivo .

Clinical Relevance

In clinical settings, compounds like IEM 1925 could be pivotal in developing new treatments for conditions characterized by excessive glutamatergic activity. For example:

- Chronic Pain Management : Studies indicate that modulation of AMPA receptor activity can alter pain pathways, providing a new avenue for chronic pain therapies.

- Neurodegenerative Diseases : The potential neuroprotective effects warrant further investigation into the compound's role in diseases such as Alzheimer's and Parkinson's.

Summary Table of Key Findings

Scientific Research Applications

N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors , which are crucial for synaptic transmission in the central nervous system. This action suggests several important applications:

- Neuropharmacology : The compound selectively blocks AMPA receptors lacking the GluA2 subunit, making it a valuable tool for studying excitatory neurotransmission and synaptic plasticity. This selectivity allows for targeted investigations into learning and memory processes .

- Therapeutic Potential : Given its ability to modulate neuronal activity, there is ongoing research into its potential applications in treating neurological disorders such as epilepsy, anxiety, and neurodegenerative diseases. By altering synaptic transmission dynamics, it may help mitigate symptoms associated with these conditions .

Neuropharmacological Studies

-

AMPA Receptor Modulation :

- Research has demonstrated that N'-(1-phenylcyclohexyl)pentane-1,5-diamine; dihydrobromide effectively reduces AMPA receptor-mediated currents in neuronal cultures. This blockade leads to decreased excitatory neurotransmitter release, which can be beneficial in conditions characterized by excessive neuronal firing .

-

Behavioral Studies :

- In animal models, administration of this compound has been linked to alterations in behavior associated with learning and memory tasks. For instance, studies indicate that it can impair long-term potentiation (LTP), a cellular mechanism underlying memory formation .

Chemical Reactions Analysis

Acid-Base Reactions

As a dihydrobromide salt, the compound can undergo neutralization with strong bases to yield the free base form:

The free base (N'-(1-phenylcyclohexyl)pentane-1,5-diamine) is expected to exhibit typical amine reactivity, such as:

- Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

- Acylation : Formation of amides with acyl chlorides or anhydrides.

Reductive Amination

The primary amines may participate in reductive amination with ketones or aldehydes in the presence of reducing agents (e.g., NaBHCN). For example:

Coordination Chemistry

The diamine backbone can act as a bidentate ligand for transition metals (e.g., Co, Cu), forming complexes. Such reactions are pH-dependent and often require deprotonation of the amine groups .

Stability and Decomposition

- Thermal Decomposition : At elevated temperatures (>200°C), the compound may decompose into volatile byproducts (e.g., HBr, cyclohexylbenzene derivatives) .

- Oxidative Degradation : Exposure to strong oxidizers (e.g., KMnO) could cleave the cyclohexyl or phenyl rings, producing carboxylic acids or ketones.

Comparative Reactivity Table

Research Findings

- Pharmacological Derivatives : Structural analogs (e.g., phencyclidine derivatives) undergo hydroxylation at the cyclohexyl or phenyl group under cytochrome P450 catalysis .

- Salt Metathesis : Exchange of bromide counterions with other anions (e.g., Cl, SO) has been demonstrated in related dihydrobromide salts .

Gaps in Literature

Direct studies on this compound are sparse. Most inferences derive from:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

1,5-Pentanediamine Derivatives with Bulky Substituents

1,5-Pentanediamine,N1-(tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl)-, hydrobromide (CAS 162831-31-4)

- Molecular Formula : C₁₆H₃₂Br₂N₂

- Molecular Weight : 412.25 g/mol

- Key Differences : Replaces the phenylcyclohexyl group with a tricyclic adamantane-like structure. This substitution likely increases lipophilicity and alters receptor binding kinetics compared to the target compound.

N,N,N',N'-Tetramethyl-3-phenyl-3-(pyridin-2-yl)pentane-1,5-diamine Dihydrochloride (MM0059.08)

- Molecular Formula : C₂₃H₃₄Cl₂N₄

- Molecular Weight : 453.45 g/mol

- Key Differences : Incorporates a pyridinyl group and tetramethylated amine termini. The dihydrochloride salt and aromatic heterocycle may enhance water solubility but reduce blood-brain barrier permeability relative to the dihydrobromide analog.

Arylcyclohexylamine Derivatives

1-(1-Phenylcyclohexyl)piperidine Hydrochloride

- Molecular Formula : C₁₇H₂₄ClN

- Molecular Weight : 277.83 g/mol

- Key Differences : Replaces the pentanediamine backbone with a piperidine ring. Piperidine derivatives are well-documented NMDA antagonists (e.g., phencyclidine analogs), suggesting the target compound may share similar mechanistic pathways.

Pharmacological Analogs

5,6-Orthoquinone Primaquine Dihydrobromide

- Molecular Formula : C₁₅H₁₈Br₂N₂O₂

- Molecular Weight : 434.12 g/mol

- Key Differences: Features a quinoline core instead of a phenylcyclohexyl group. The dihydrobromide salt and primary amine backbone are shared, but the quinoline moiety directs activity toward antimalarial applications rather than CNS targets.

Primaquine Diphosphate

Simplified Diamine Salts

Comparative Data Table

Research Findings and Implications

- Salt Form Impact: Dihydrobromide salts (e.g., target compound and primaquine analog) generally exhibit higher solubility in polar solvents compared to hydrochloride analogs, which may influence intravenous administration routes .

- Structural-Activity Relationships : The phenylcyclohexyl group is critical for CNS activity in arylcyclohexylamines, as seen in 1-(1-phenylcyclohexyl)piperidine’s NMDA receptor antagonism . The target compound’s pentanediamine backbone could modulate binding affinity or duration of action.

- Pharmacokinetics : Bulky substituents (e.g., tricyclic adamantane) may enhance metabolic stability but reduce blood-brain barrier penetration, whereas simpler diamines (e.g., pentane-1,5-diamine dihydrochloride) are more likely to serve as metabolic intermediates .

Preparation Methods

Catalytic Hydrogenation of γ-Cyanoketones

Starting Material : γ-Cyanoketones (e.g., 5-oxohexanenitrile) are derived from ketones and acrylonitrile via Michael addition.

Procedure :

-

Imination Reactor :

-

Hydrogenation Reactor :

Example :

Optimization of Reaction Conditions

Key parameters affecting yield and selectivity:

Case Studies from Patent Literature

Example 1: Ruthenium-Catalyzed Synthesis

Example 2: Cobalt-Catalyzed Synthesis

-

Catalyst : CoO with 5% Mn₂O₃ and 1.4% Na₂O.

-

Conditions : 330°C, 250 bar H₂.

Purification and Characterization

-

Acidification : The diamine is precipitated as the dihydrobromide salt using hydrobromic acid.

-

Crystallization : Recrystallization from ethanol/water yields pure product (mp: 245–247°C).

-

Analytical Data :

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Byproduct (%) | Stability |

|---|---|---|---|

| 3% Ru/γ-Al₂O₃ | 96 | 2 | High (≥100 h) |

| CoO/Mn₂O₃/Na₂O | 94 | 3 | Moderate (50 h) |

| Ni/Al₂O₃ | 85 | 8 | Low (20 h) |

Data sourced from patent examples.

Challenges and Solutions

-

Cyclization Byproducts : Minimized by using excess ammonia and low residence time in the hydrogenation reactor.

-

Catalyst Deactivation : Additives like Mn₂O₃ enhance cobalt catalyst stability by preventing sintering.

Industrial-Scale Production

-

Reactor Design : Continuous flow systems with separate imination and hydrogenation zones improve throughput.

-

Cost Estimate :

Recent Advancements

Q & A

Q. What are the key structural and physicochemical properties of N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide relevant to experimental handling?

The compound’s molecular formula is C₁₆H₃₂Br₂N₂ (molecular weight: 412.25 g/mol), with a complex tricyclic framework (tricyclo[3.3.1.1³,⁷]decane) and dihydrobromide salt formation enhancing solubility for aqueous-phase reactions. Its InChI code (1S/C16H30N2.2BrH...) provides stereochemical details critical for computational modeling . Stability under standard lab conditions (room temperature, inert atmosphere) is inferred from analogous brominated amines, but hygroscopicity and light sensitivity require controlled storage .

Q. How can researchers validate the purity and identity of this compound during synthesis?

Methodological steps include:

- Spectroscopic characterization : Compare experimental IR and NMR spectra with theoretical predictions (e.g., using NIST Chemistry WebBook references for analogous brominated amines) .

- Elemental analysis : Verify Br and N content via combustion analysis, ensuring stoichiometric alignment with the dihydrobromide formulation .

- Chromatographic techniques : Employ HPLC or GC-MS to detect impurities, leveraging retention time matching against known standards .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Stability : Avoid exposure to heat (>100°C), strong oxidizers, or sparks due to potential decomposition into toxic brominated byproducts .

- First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure, as per guidelines for structurally similar diamine hydrobromides .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Quantum chemical modeling : Use density functional theory (DFT) to simulate intermediate stability in the alkylation of 1,5-pentanediamine with tricyclo[3.3.1.1³,⁷]dec-1-ylmethyl bromide. Focus on transition-state barriers to predict optimal catalysts (e.g., phase-transfer agents) .

- Reaction path screening : Apply ICReDD’s workflow, integrating automated quantum calculations with high-throughput experimentation to minimize trial-and-error approaches .

Q. What experimental design strategies resolve contradictions in reported yield data for this compound?

- Factorial design : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify interactions affecting yield. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution efficiency but increase side reactions .

- Sensitivity analysis : Quantify the impact of trace moisture (via Karl Fischer titration) on hydrolysis side products, a common issue in bromide salt syntheses .

Q. How can researchers leverage AI-driven tools to enhance synthesis and application studies?

- Process simulation : Use COMSOL Multiphysics coupled with machine learning to model crystallization kinetics, optimizing bromide salt precipitation conditions .

- Data-driven optimization : Train neural networks on historical reaction datasets to predict ideal molar ratios and reaction times, reducing resource consumption .

Q. What advanced spectroscopic techniques elucidate its binding mechanisms in supramolecular applications?

- X-ray crystallography : Collaborate with crystallography groups (e.g., as in Yathirajan et al.’s work on analogous halogenated compounds) to resolve 3D structures and non-covalent interactions .

- EPR spectroscopy : Probe radical intermediates in redox-active applications, such as catalytic cycles involving amine-bromide complexes .

Q. How do methodological inconsistencies in stability studies affect reproducibility across labs?

- Inter-lab validation : Standardize protocols for accelerated stability testing (e.g., 40°C/75% RH for 6 months) and share raw data via repositories to identify environmental variable impacts .

- Meta-analysis : Systematically review literature (e.g., via UCINET 6.0 for network analysis) to isolate confounding factors like impurity profiles or storage container materials .

Methodological Frameworks

- CRDC alignment : Classify research under RDF2050112 (Reaction fundamentals and reactor design) or RDF2050108 (Process control in chemical engineering) for funding and collaboration .

- Ontological rigor : Define the compound’s role in hypotheses (e.g., as a NMDA receptor modulator) using epistemological frameworks to guide experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.